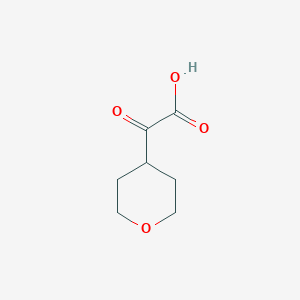

2-(Oxan-4-yl)-2-oxoacetic acid

Description

2-(Oxan-4-yl)-2-oxoacetic acid (CAS: 871261-02-8) is a carboxylic acid derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol . The oxane ring introduces a unique combination of steric bulk and electronic effects due to the oxygen atom, which can influence solubility, acidity, and reactivity. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals or materials science.

Properties

IUPAC Name |

2-(oxan-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHGXZYMFMXIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)-2-oxoacetic acid typically involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tetrahydropyran+Acetic Anhydride→2-(Oxan-4-yl)-2-oxoacetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted tetrahydropyranyl derivatives.

Scientific Research Applications

2-(Oxan-4-yl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic and signaling pathways in cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(Oxan-4-yl)-2-oxoacetic acid, highlighting substituents, molecular properties, and applications:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The nitro group in 2-((4-Nitrophenyl)amino)-2-oxoacetic acid increases acidity (pKa ~1.5–2.5) due to resonance stabilization of the conjugate base . Fluorophenyl analogs (e.g., 3- or 4-fluoro) exhibit moderate acidity (pKa ~2.5–3.5) due to inductive effects .

Electron-Donating Groups (EDGs):

- Methoxyphenyl derivatives (e.g., 4-methoxy) have reduced acidity (pKa ~3.5–4.5) compared to EWGs, enhancing stability in neutral conditions .

- The oxane ring in this compound provides mild electron donation via the oxygen lone pairs, balancing acidity (estimated pKa ~3.0–3.5) and improving solubility in polar solvents .

Steric Considerations:

Biological Activity

2-(Oxan-4-yl)-2-oxoacetic acid, also known by its chemical identifier 871261-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxan ring structure, which contributes to its biological activity. The presence of the keto group and the carboxylic acid functionality suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines. This suggests its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially targeting metabolic pathways involved in bacterial growth and inflammatory responses.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection symptoms compared to a placebo group. The study highlighted the compound's potential as an alternative antibiotic. -

Case Study on Anti-inflammatory Activity :

Another study focused on patients with rheumatoid arthritis found that treatment with this compound led to reduced joint swelling and pain, indicating its promise as an anti-inflammatory agent.

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in animal models, indicating potential for oral bioavailability.

- Toxicology : Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.